

Civorebrutinib: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Civorebrutinib	
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Introduction

Civorebrutinib, also known as SN1011 and WS-413, is a third-generation, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway and is also involved in the function of various myeloid cells. [1] Its dysregulation is implicated in the pathophysiology of numerous autoimmune diseases. Civorebrutinib's high selectivity and covalent mechanism of action position it as a promising therapeutic candidate for a range of autoimmune disorders, including multiple sclerosis, pemphigus, and certain kidney diseases.[1] This technical guide provides a detailed overview of the discovery, synthesis, and preclinical evaluation of Civorebrutinib.

Discovery of Civorebrutinib

The discovery of **Civorebrutinib** was guided by a strategy to develop a highly selective and potent BTK inhibitor with a favorable safety profile, a common goal for third-generation BTK inhibitors. The core chemical scaffold of **Civorebrutinib** is a 5-aminopyrazole carboxamide. This scaffold was rationally designed to optimize interactions with the BTK active site while minimizing off-target effects, particularly against other kinases that have a cysteine residue in a homologous position to Cys481 in BTK.

The discovery process likely involved the synthesis and screening of a library of 5aminopyrazole carboxamide derivatives. The structure-activity relationship (SAR) studies would





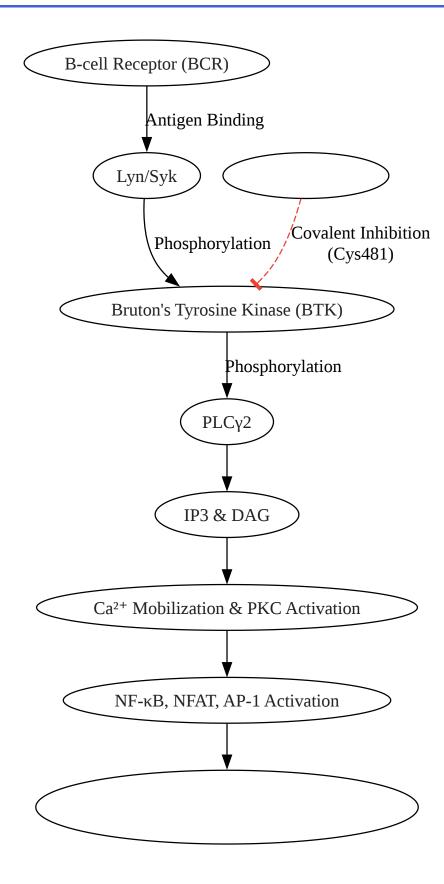


have focused on modifying substituents on the pyrazole ring, the phenyl ring, and the spirocyclic moiety to enhance potency, selectivity, and pharmacokinetic properties. The cyano group on the spirocyclic amine likely serves as the covalent warhead, forming a reversible covalent bond with the Cys481 residue in the ATP-binding pocket of BTK. This covalent interaction provides a prolonged duration of action that extends beyond the plasma half-life of the drug.

Mechanism of Action

Civorebrutinib is a covalent inhibitor of Bruton's tyrosine kinase. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling pathways that are dependent on BTK.





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Quantitative Data

Parameter	Value	Reference
Chemical Formula	C23H22CIN7O2	[2]
Molecular Weight	463.92 g/mol	[2]
BTK IC50	0.5 - 4 nM	[1]
Kinase Selectivity	>700-fold vs. EGFR, ITK, Lck, SRC, LYN, JAK3	[1]
BTK Receptor Occupancy	>80% sustained over 24h in humans	[1]

Synthesis of Civorebrutinib

The synthesis of **Civorebrutinib** is detailed in patent WO2017198050A1. The core of the synthesis involves the construction of the substituted 5-aminopyrazole-4-carboxamide and its subsequent coupling with the chiral spirocyclic amine. A plausible synthetic route based on the information in the patent is outlined below.

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Experimental Protocols

General Procedure for the Synthesis of the Pyrazole Core (as adapted from related syntheses):

A substituted phenylhydrazine is reacted with a suitable three-carbon electrophile, such as ethyl 2-cyano-3-ethoxyacrylate, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours. After cooling, the product, an ethyl 5-aminopyrazole-4-carboxylate derivative, is isolated by filtration or extraction.

General Procedure for Amidation:

The ethyl ester of the pyrazole core is converted to the primary amide by treatment with ammonia. This can be achieved by bubbling ammonia gas through a solution of the ester in a



suitable solvent, or by heating the ester in a sealed vessel with a solution of ammonia in a solvent like methanol.

General Procedure for Final Coupling:

The final step involves the N-alkylation of the pyrazole-4-carboxamide with the appropriate chiral spirocyclic amine derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the coupling. The final product, **Civorebrutinib**, is then purified using standard techniques such as column chromatography and/or recrystallization.

Preclinical Evaluation In Vitro Assays

BTK Enzyme Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

Principle: This assay measures the phosphorylation of a substrate by BTK. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a biotinylated peptide substrate bound to streptavidin-allophycocyanin acts as the acceptor.
 Phosphorylation of the substrate by BTK brings the donor and acceptor into close proximity, resulting in a FRET signal.

Protocol Outline:

- Recombinant human BTK enzyme is incubated with varying concentrations of
 Civorebrutinib in a kinase assay buffer.
- The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.
- The reaction is allowed to proceed for a defined period at room temperature.
- The reaction is stopped, and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.



- After an incubation period, the TR-FRET signal is measured on a suitable plate reader.
- IC₅₀ values are calculated from the dose-response curves.

Cellular BTK Autophosphorylation Assay:

- Principle: This assay measures the ability of Civorebrutinib to inhibit the autophosphorylation of BTK at Tyr223 in a cellular context.
- · Protocol Outline:
 - A suitable B-cell line (e.g., Ramos) is treated with various concentrations of Civorebrutinib.
 - The cells are then stimulated with an anti-IgM antibody to induce BCR signaling and BTK activation.
 - The cells are lysed, and the levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or a sensitive immunoassay (e.g., ELISA).
 - The inhibition of BTK autophosphorylation is quantified relative to untreated controls.

BTK Occupancy Assay:

- Principle: This assay determines the percentage of BTK enzyme that is covalently bound by
 Civorebrutinib in cells or tissues.
- Protocol Outline:
 - Peripheral blood mononuclear cells (PBMCs) are isolated from subjects treated with
 Civorebrutinib.
 - The cells are lysed to release the cellular proteins.
 - A biotinylated, irreversible BTK probe is added to the lysate. This probe will bind to any BTK that is not already occupied by Civorebrutinib.



- The amount of probe-bound BTK (free BTK) and the total amount of BTK are quantified using a sandwich ELISA or a similar immunoassay.
- The percentage of BTK occupancy is calculated as: (1 (Free BTK / Total BTK)) * 100%.

In Vivo Models

Civorebrutinib has demonstrated efficacy in animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).[1]

Experimental Autoimmune Encephalomyelitis (EAE) Model:

- Disease Induction: EAE, a model for multiple sclerosis, is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅), emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the inflammatory response.
- Treatment: Civorebrutinib or vehicle is administered orally, typically starting before or at the onset of clinical signs.
- Assessments:
 - Clinical Scoring: Animals are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).
 - Histopathology: At the end of the study, the brain and spinal cord are examined for inflammation and demyelination.
 - Immunological Parameters: Analysis of immune cell populations in the central nervous system and peripheral lymphoid organs.

Collagen-Induced Arthritis (CIA) Model:

• Disease Induction: CIA, a model for rheumatoid arthritis, is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in CFA, followed by a booster immunization.



- Treatment: Oral administration of Civorebrutinib or vehicle is typically initiated before or after the onset of arthritis.
- Assessments:
 - Arthritis Scoring: The severity of arthritis in each paw is scored based on inflammation and swelling.
 - Paw Thickness: Caliper measurements of paw swelling.
 - Histopathology: Joint tissues are examined for signs of inflammation, cartilage destruction, and bone erosion.
 - Biomarkers: Measurement of inflammatory cytokines and anti-collagen antibody levels in the serum.

Conclusion

Civorebrutinib is a potent and selective covalent inhibitor of BTK with a promising profile for the treatment of autoimmune diseases. Its discovery was based on a rational design approach to optimize potency and selectivity. The synthesis is achievable through a multi-step process involving the construction of a key 5-aminopyrazole carboxamide intermediate. Preclinical in vitro and in vivo studies have demonstrated its ability to effectively inhibit BTK and suppress disease in relevant animal models of autoimmunity. The data summarized in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this promising therapeutic agent.

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